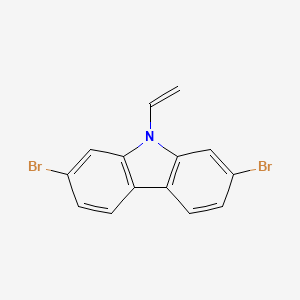

2,7-Dibromo-9-vinyl-9H-carbazole

Description

Significance of Carbazole (B46965) Derivatives in Advanced Functional Materials Research

Carbazole-based materials are a cornerstone in the development of advanced functional materials due to their unique electronic and optical properties. magtech.com.cntandfonline.com These nitrogen-containing heterocyclic compounds offer a versatile platform for the design of materials with tailored functionalities. tandfonline.comchim.it Their inherent characteristics, such as high thermal and chemical stability, excellent hole-transporting capabilities, and high photoluminescence quantum yields, make them ideal candidates for a wide array of applications in organic electronics. mdpi.comub.edu The carbazole core is electron-rich, which facilitates charge transport, a crucial aspect for the performance of electronic devices. magtech.com.cnresearchgate.net Furthermore, the ease of chemical modification at various positions on the carbazole ring allows for the fine-tuning of its electronic properties to meet the specific demands of different applications. chim.itossila.com

Academic Importance of 2,7-Dibromo-9-vinyl-9H-carbazole in Conjugated Systems

The compound this compound holds particular academic importance as a building block in the synthesis of conjugated polymers and small molecules. ossila.comcolab.ws The bromine atoms at the 2 and 7 positions serve as reactive sites for various cross-coupling reactions, enabling the extension of the conjugated system by introducing other aromatic or functional units. This capability is fundamental to creating materials with specific energy levels and charge-transport properties. ossila.com

The vinyl group at the 9-position offers a route to polymerization, leading to the formation of polyvinylcarbazoles with a dibrominated backbone. This vinyl functionality also influences the solubility and film-forming properties of the resulting materials, which are critical for device fabrication. The strategic placement of the dibromo and vinyl groups allows for the systematic investigation of structure-property relationships in carbazole-based conjugated systems.

Overview of Research Trajectories in Carbazole-Based Organic Electronics

Research in carbazole-based organic electronics is advancing along several key trajectories. A primary focus is the development of new and efficient synthetic methodologies for functionalized carbazole monomers and polymers. chim.it This includes exploring "green" chemistry principles, such as microwave-assisted synthesis, to create these materials more efficiently and with less environmental impact. colab.ws

Another significant research direction is the application of carbazole derivatives in various organic electronic devices. This includes their use as host materials, emitters, and charge-transporting layers in Organic Light-Emitting Diodes (OLEDs), as well as their incorporation into the active layers of organic solar cells and as charge trapping layers in organic field-effect transistor memories. mdpi.comresearchgate.netspringerprofessional.de The goal is to enhance device efficiency, stability, and lifetime. researchgate.net Furthermore, there is a growing interest in understanding the fundamental photophysical and electrochemical properties of these materials to guide the rational design of next-generation organic electronic devices. magtech.com.cn

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,7-dibromo-9-ethenylcarbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br2N/c1-2-17-13-7-9(15)3-5-11(13)12-6-4-10(16)8-14(12)17/h2-8H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVAIVOLMNGCLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1438252-33-5 | |

| Record name | 2,7-Dibromo-9-vinyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Synthesis of 2,7-Dibromo-9H-carbazole Precursors

The foundational step in producing the target monomer is the synthesis of the 2,7-dibromo-9H-carbazole core. This is typically achieved through the cyclization of a substituted biphenyl (B1667301) compound.

Conventional Routes via Reductive Cyclization of Biphenyl Derivatives

The most established method for synthesizing 2,7-dibromo-9H-carbazole involves the Cadogan reductive cyclization. researchgate.netresearchgate.net This reaction typically starts from 4,4'-dibromo-2-nitrobiphenyl. researchgate.netchemicalbook.com The nitro group is deoxygenated, which prompts the formation of the five-membered nitrogen-containing ring to yield the carbazole (B46965) structure.

This cyclization is commonly achieved by heating the nitro-biphenyl precursor with a phosphite (B83602) reagent, such as triethyl phosphite or triphenylphosphine (B44618), in a high-boiling solvent like o-dichlorobenzene. researchgate.netchemicalbook.com For instance, reacting 4,4'-dibromo-2-nitrobiphenyl with triphenylphosphine at 180°C for 3 hours can produce 2,7-dibromo-9H-carbazole in high yields. chemicalbook.com

Table 1: Conventional Reductive Cyclization for 2,7-Dibromo-9H-carbazole Synthesis

| Precursor | Reagent | Solvent | Temperature | Time | Yield | Reference |

| 4,4'-Dibromo-2-nitrobiphenyl | Triphenylphosphine | o-Dichlorobenzene | 180°C | 3 h | 82.5% | chemicalbook.com |

| 4,4'-Dibromo-2-nitrobiphenyl | Triethyl phosphite | Reflux | - | - | - | researchgate.net |

Further details were not specified in the source.

Advances in Microwave-Assisted Synthesis for Efficiency Enhancement

To overcome the often lengthy reaction times and high temperatures of conventional methods, microwave-assisted synthesis has emerged as a highly effective alternative. researchgate.netcolab.ws The application of microwave irradiation can dramatically reduce synthesis times for both the cyclization to form the carbazole core and subsequent N-alkylation reactions. researchgate.netcolab.ws

Research has shown that using a flow-type microwave reactor can make the process highly efficient and suitable for larger-scale production. colab.ws This approach not only accelerates the reaction but also improves performance and simplicity compared to classical batch methods. researchgate.netcolab.ws These methods are noted for being highly effective for producing 2,7-dibromo-9H-carbazole and its derivatives. colab.ws

Green Chemistry Approaches in 2,7-Dibromo-9H-carbazole Preparation

The principles of green chemistry are increasingly being applied to the synthesis of carbazole derivatives. Microwave-assisted synthesis itself is considered a green method as it reduces energy consumption and reaction time. researchgate.netcolab.ws Other green approaches focus on minimizing waste and avoiding hazardous reagents.

One innovative, metal-free, one-pot method involves the reaction of cyclohexanones with arylhydrazine hydrochlorides, using molecular oxygen as the oxidant to form the carbazole ring through a condensation, cyclization, and dehydrogenation sequence. rsc.org Another green strategy employs a magnetically recoverable palladium nanocatalyst on a biochar support for the one-pot synthesis of 9H-carbazoles under microwave irradiation, which avoids harsh conditions and expensive, non-recoverable catalysts. organic-chemistry.org

Functionalization at the 9-Position: Introduction of the Vinyl Group

Once the 2,7-dibromo-9H-carbazole precursor is obtained, the next critical step is the introduction of the vinyl group at the nitrogen atom to yield the final monomer, 2,7-dibromo-9-vinyl-9H-carbazole. uni.lutcichemicals.com

N-Vinylation Strategies for this compound Monomer Synthesis

Various N-vinylation strategies can be employed to functionalize the carbazole nitrogen. Transition metal-catalyzed reactions are a common approach. For instance, methods involving the reaction of the N-H carbazole with vinyl acetate (B1210297) have been explored. However, the success of such methods can be sensitive to the electronic properties of the carbazole ring; electron-withdrawing groups can decrease the nucleophilicity of the nitrogen atom, hindering the reaction. mdpi.com

One-Pot Alkylation-Elimination Sequences for Vinyl Group Incorporation

A particularly effective and straightforward method for introducing the vinyl group is through a one-pot alkylation-elimination sequence. This strategy avoids the direct handling of vinylating agents and can be performed in a single step.

In a representative procedure, the carbazole precursor is reacted with a 1,2-dihaloalkane, such as 1,2-dibromoethane. mdpi.com The reaction proceeds via an initial N-alkylation to form a 9-(2-bromoethyl)-carbazole intermediate. This intermediate is not isolated but is subjected to an in-situ elimination reaction, typically induced by a base, to form the vinyl group and yield the final product. This one-pot approach has been successfully used to synthesize vinyl-substituted carbazoles. mdpi.com

Table 2: One-Pot Alkylation-Elimination for N-Vinylation of a Carbazole Derivative

| Precursor | Reagent | Key Feature | Product | Reference |

| 9H-carbazole-3,6-dicarbonitrile | 1,2-Dibromoethane | One-pot alkylation-elimination | 9-vinyl-9H-carbazole-3,6-dicarbonitrile | mdpi.com |

This table illustrates the methodology on a related carbazole structure, as a direct example for 2,7-dibromo-9H-carbazole was not detailed in the provided sources.

Derivatization of this compound

The chemical structure of this compound features bromine atoms at the 2 and 7 positions of the carbazole core. These positions are activated and serve as versatile handles for introducing a wide array of functional groups, thereby modifying the molecule's electronic and physical properties. The primary methods for derivatization involve transition metal-catalyzed cross-coupling reactions.

The bromine atoms at the C2 and C7 positions of the this compound are amenable to substitution via various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing for the synthesis of a diverse range of carbazole-based materials. ossila.comchim.it The two most prominent strategies for functionalizing these positions are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly effective method for creating C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. wikipedia.orglibretexts.org In the context of this compound, the bromine atoms can be substituted with various aryl, heteroaryl, or vinyl groups. nih.gov This reaction is valued for its mild conditions, tolerance of numerous functional groups, and the commercial availability of a wide range of boronic acids and their esters. wikipedia.orgnih.gov

The general reaction involves treating the dibromo-carbazole derivative with an appropriate boronic acid (R-B(OH)₂) or boronic ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and base is crucial for achieving high yields.

Catalyst: Typically a palladium(0) source like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium(II) precursor such as Palladium(II) acetate [Pd(OAc)₂] with phosphine (B1218219) ligands. libretexts.org

Ligands: Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. libretexts.org

Base: An inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium carbonate (Na₂CO₃) is required to activate the organoboron species. youtube.com

This strategy allows for the synthesis of π-conjugated systems by extending the carbazole core, which is a common approach in the development of materials for organic electronics. researchgate.net For instance, coupling with arylboronic acids leads to the formation of 2,7-diaryl-9-vinyl-9H-carbazole derivatives.

Buchwald-Hartwig Amination

For the introduction of nitrogen-based functional groups, the Buchwald-Hartwig amination is the premier method. wikipedia.org This palladium-catalyzed cross-coupling reaction forms C-N bonds between aryl halides and amines. wikipedia.orgrsc.org It allows for the facile synthesis of aryl amines from this compound, reacting it with primary or secondary amines, anilines, or N-heterocycles. rsc.orgnih.gov

Similar to the Suzuki coupling, the success of the Buchwald-Hartwig amination relies on the careful selection of the catalytic system.

Catalyst and Ligand: The reaction typically employs a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a sterically hindered and electron-rich phosphine ligand like XPhos or SPhos. rsc.orgbeilstein-journals.org These ligands are crucial for promoting the reductive elimination step that forms the C-N bond. wikipedia.org

Base: A strong, non-nucleophilic base is generally used, with sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (B84403) (K₃PO₄) being common choices. rsc.orglibretexts.org

This reaction has been successfully applied to functionalize 2,7-dibromocarbazole cores with various amine-containing moieties, leading to the creation of hole-transporting materials and other functional organic molecules. rsc.orgbeilstein-journals.org For example, reacting 2,7-dibromocarbazole derivatives with diarylamines can yield complex structures with enhanced charge-transporting properties. rsc.org

The table below summarizes these two key functionalization strategies.

| Reaction Name | Bond Formed | Reactants | Typical Catalytic System |

| Suzuki-Miyaura Coupling | Carbon-Carbon (C-C) | Organoboronic acid or ester | Pd(0) or Pd(II) catalyst, Phosphine ligand, Base (e.g., K₂CO₃) |

| Buchwald-Hartwig Amination | Carbon-Nitrogen (C-N) | Primary/Secondary Amine | Pd(0) or Pd(II) catalyst, Bulky phosphine ligand, Strong base (e.g., NaOtBu) |

Polymerization and Oligomerization Strategies

Homopolymerization of 2,7-Dibromo-9-vinyl-9H-carbazole

Homopolymerization would involve the exclusive reaction of one of the functional groups, either the vinyl group or the dibromocarbazole unit, to form a polymer.

The vinyl group on the carbazole (B46965) nitrogen is susceptible to standard vinyl polymerization techniques. This would result in a polymer, poly(this compound), with a flexible aliphatic backbone and pendant 2,7-dibromocarbazole units. Such a structure would be analogous to the well-known poly(N-vinylcarbazole) (PVK), a commercially significant photoconductive polymer. lew.ro The polymerization could theoretically proceed via free radical, cationic, or anionic mechanisms, initiated by appropriate chemical or photochemical means. The bulky and electron-rich nature of the carbazole group would likely influence the stereochemistry and reaction kinetics of the polymerization.

Electrochemical polymerization is another viable route, particularly for creating thin, uniform polymer films directly onto an electrode surface. In this process, the monomer is oxidized at an applied potential, leading to the formation of radical cations that couple to form polymer chains. While specific studies on this compound are not available, research on other carbazole derivatives demonstrates that oxidative C-C bond formation is a versatile method for generating redox-active polymer films. This process typically involves coupling at the 3 and 6 positions of the carbazole ring, which are electronically activated. The presence of the vinyl group might influence the polymerization potential and the morphology of the resulting film.

Copolymerization Approaches Utilizing this compound as a Monomer

Copolymerization strategies can leverage the dibromo functionality of the monomer to incorporate it into conjugated polymer backbones. These methods are central to tuning the optoelectronic properties of the final material.

The bromine atoms at the 2 and 7 positions are ideal handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction would involve copolymerizing this compound with a diboronic acid or diboronic ester comonomer. This approach is a cornerstone for creating well-defined, alternating conjugated copolymers. The properties of the resulting polymer, such as its bandgap, solubility, and charge transport characteristics, could be systematically tuned by selecting different comonomers. The vinyl group would remain as a pendant functionality, offering a site for potential post-polymerization modification or cross-linking.

Self-condensation polymerization of this compound could theoretically proceed via Yamamoto, Heck, or Ullmann coupling reactions.

Yamamoto coupling , using a nickel catalyst, could directly couple the monomer units to form a poly(9-vinyl-2,7-carbazole).

Heck coupling could potentially occur if the vinyl group itself participates in the reaction with the C-Br bonds of another monomer unit, leading to complex, branched, or cross-linked structures. Research on the self-Heck polycondensation of the isomeric 3,6-dibromo-N-vinylcarbazole has shown the formation of branched poly(arylenevinylene)s. lew.ro

Ullmann condensation , typically using copper catalysts at high temperatures, is another classic method for forming aryl-aryl bonds and could be employed for the self-polymerization of this monomer.

A primary strategy in the design of materials for organic electronics is the creation of donor-acceptor (D-A) copolymers. The electron-rich carbazole unit is an excellent electron donor (D). By copolymerizing this compound (acting as the donor precursor) with a suitable electron-accepting (A) comonomer (e.g., derivatives of benzothiadiazole, diketopyrrolopyrrole, or quinoxaline) via reactions like Suzuki-Miyaura coupling, a D-A copolymer can be synthesized. This molecular design leads to intramolecular charge transfer, which is crucial for controlling the optical absorption and emission properties, as well as the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby optimizing performance in electronic devices.

Cross-linked Polymeric Architectures Derived from this compound

Cross-linked polymeric networks based on this compound can be designed to enhance the morphological and thermal stability of thin films, which is a critical aspect for the performance and longevity of organic electronic devices. The presence of the vinyl group allows for chain-growth polymerization, while the bromo groups on the carbazole ring provide sites for subsequent cross-linking reactions, such as various coupling reactions.

Thermal cross-linking is a strategy employed to improve the properties of polymer films by creating a three-dimensional network structure. This process can enhance solvent resistance, thermal stability, and mechanical integrity. For polymers derived from vinyl monomers, residual double bonds within the polymer chains can be utilized for thermal cross-linking.

While specific studies on the thermal cross-linking of poly(this compound) are not extensively detailed in the available literature, the principles can be inferred from related poly(vinyl-carbazole) systems. The process would typically involve heating a film of the polymer to a temperature sufficient to induce reactions between pendant vinyl groups or other reactive sites, potentially with the aid of a thermal initiator. This would lead to the formation of covalent bonds between polymer chains, resulting in a more robust and stable film. The introduction of bromine atoms on the carbazole ring could also influence the thermal behavior and potential cross-linking pathways of the polymer. For instance, doping poly(N-vinyl-carbazole) thin films with bromine has been shown to modify their properties upon thermal treatment. researchgate.net

Synthesis and Characterization of Oligomeric Systems from this compound

Oligomers, which are molecules composed of a few monomer units, are often synthesized to study the fundamental electronic and photophysical properties of a repeating unit before proceeding to high molecular weight polymers. The synthesis of oligomers from this compound would likely involve controlled polymerization techniques to limit the chain length.

Methods such as controlled radical polymerization or step-growth polymerization via coupling reactions of the bromo-substituents could be employed. For example, a related branched polyarylenevinylene has been synthesized through the self-Heck polycondensation of 3,6-dibromo-N-vinylcarbazole, an isomer of the title compound. lew.ro This suggests that similar palladium-catalyzed coupling reactions could be adapted for the synthesis of oligomers from this compound.

The characterization of such oligomers would involve a suite of analytical techniques to determine their structure, molecular weight, and properties.

Table 1: Typical Characterization Techniques for Carbazole-based Oligomers

| Technique | Information Obtained |

|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure and monomer connectivity. |

| Mass Spectrometry (MS) | Determines the exact molecular weight and confirms the oligomer size. |

| Gel Permeation Chromatography (GPC) | Measures the molecular weight distribution (polydispersity) of the oligomers. |

| UV-Visible (UV-Vis) Spectroscopy | Investigates the electronic absorption properties. |

| Photoluminescence (PL) Spectroscopy | Characterizes the emission properties, including wavelength and quantum yield. |

| Cyclic Voltammetry (CV) | Determines the electrochemical properties, such as oxidation and reduction potentials. |

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the oligomers. |

| Differential Scanning Calorimetry (DSC) | Identifies thermal transitions like the glass transition temperature (Tg). |

These characterization data are crucial for understanding the structure-property relationships and for guiding the design of new materials with tailored functionalities for specific applications.

Advanced Material Applications in Organic Electronics

Application in Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

The carbazole (B46965) moiety is known for its excellent electron-donating capabilities and chemical stability, making it a popular choice for constructing materials for OLEDs and PLEDs. ossila.com The vinyl group on 2,7-Dibromo-9-vinyl-9H-carbazole offers a route to polymerization, leading to the formation of high-molecular-weight materials suitable for device fabrication.

Role as Emitter Components and Host Materials for Phosphorescent Emitters

Derivatives of 2,7-dibromocarbazole are utilized in the development of both fluorescent emitters and host materials for phosphorescent emitters in OLEDs. nih.gov The high triplet energy of some carbazole-based materials makes them particularly suitable as hosts for phosphorescent emitters, which can significantly enhance the efficiency of OLEDs. nih.gov For instance, copolymers incorporating 2,7-carbazole units have been synthesized and investigated for their potential in blue phosphorescent OLEDs.

Polymers derived from 2,7-dibromo-9-alkyl-9H-carbazole have been shown to be effective host materials. nih.gov The alkyl group, similar to the vinyl group, enhances solubility and aids in controlling the molecular packing, which are crucial factors for device performance. nih.gov

Investigation of Charge Injection and Transport Layer Functionality

Carbazole-based materials are well-regarded for their charge injection and transport properties. nih.gov The electron-rich nature of the carbazole unit facilitates hole transport, making these materials suitable for use in hole-transporting layers (HTLs) of OLEDs. nih.gov The ability to functionalize the 9-position of the carbazole allows for tuning the energy levels of the resulting compounds to better match the energy levels of other layers in the device, thereby improving charge injection and transport. ossila.com

Ambipolar Conductive Device Architectures

While carbazole derivatives are predominantly known for their hole-transporting (p-type) characteristics, the development of ambipolar materials, capable of transporting both holes and electrons, is a key area of research. The combination of electron-donating carbazole units with electron-accepting moieties can lead to polymers with ambipolar charge transport properties. This is crucial for simplifying device architectures and improving recombination efficiency in the emissive layer. Research into carbazole-based macrocycles has shown that modifying the structure, for example by including ethynylene groups, can improve electronic delocalization and influence charge transport properties. bohrium.com

Application in Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)

In the realm of solar energy, 2,7-disubstituted carbazole polymers have emerged as promising electron-donating materials for organic photovoltaic devices. rsc.org The ability to create donor-acceptor copolymers by reacting 2,7-dibromocarbazole derivatives with various electron-accepting comonomers allows for the tuning of the polymer's bandgap to better absorb the solar spectrum. rsc.org

Development as Hole Transport Materials (HTMs) in Perovskite Solar Cells (PSCs)

Carbazole-based polymers and small molecules have been successfully employed as hole transport materials (HTMs) in perovskite solar cells (PSCs). nih.govnih.gov Their strong electron-donating nature and ability to form stable, uniform films are highly desirable for efficient hole extraction from the perovskite layer. researchgate.net For instance, a comparative study of 3,6-carbazole and 2,7-carbazole-based polymers as HTMs in PSCs revealed that the device with the 2,7-carbazole polymer exhibited better photovoltaic performance, which was attributed to its more suitable highest occupied molecular orbital (HOMO) level and higher hole mobility. nih.gov

| HTM | PCE (%) | HOMO Level (eV) | Reference |

| 2,7-Cbz-EDOT | 4.47 | - | nih.gov |

| 3,6-Cbz-EDOT | Lower than 2,7-Cbz-EDOT | - | nih.gov |

| X51 | 9.8 (in PSCs) | - | nih.gov |

| Spiro-OMeTAD | 10.2 (in PSCs) | - | nih.gov |

Design of Polymer Donors in Bulk Heterojunction Solar Cells

In bulk heterojunction (BHJ) solar cells, polymers derived from 2,7-dibromocarbazole act as the electron donor material, mixed with an electron acceptor, typically a fullerene derivative. nih.gov A well-known example is PCDTBT, a polymer synthesized from a 2,7-dibromocarbazole derivative, which has demonstrated good power conversion efficiencies. nih.gov The design of new donor-acceptor copolymers containing 2,7-carbazole units continues to be a major focus, with the goal of achieving higher efficiencies by optimizing the material's electronic properties and morphology. rsc.org

| Polymer Donor | Acceptor | PCE (%) | Reference |

| PCDTBT | - | 3.6 | nih.gov |

| 2,7-carbazole copolymer | - | 6 | rsc.org |

| Step-ladder polymer with diindenocarbazole | - | >1 | rsc.org |

Mechanisms for Device Efficiency Enhancement in Photovoltaic Devices

Polymers derived from 2,7-dibromocarbazole are of significant interest as electron-donating materials in organic photovoltaic (OPV) devices. rsc.org The vinyl group on the 9-position of this compound offers a route to polymerization, creating polymers like poly(N-vinylcarbazole) (PVK) and its derivatives, which are foundational materials in organic electronics. researchgate.netmdpi.com

The efficiency of photovoltaic devices based on these carbazole derivatives is enhanced through several key mechanisms:

Tuning Energy Levels: The carbazole unit's electron-donating nature helps in adjusting the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting polymers. This is crucial for achieving efficient charge separation at the donor-acceptor interface in a bulk heterojunction solar cell. By copolymerizing carbazole derivatives with various electron-accepting units, the bandgap can be engineered to optimize light absorption and open-circuit voltage (Voc). rsc.org

Improving Charge Transport: The rigid and planar structure of the carbazole unit facilitates intermolecular π-π stacking, which is essential for efficient charge transport. The alkyl or other functional groups attached to the nitrogen atom can influence the molecular packing and solubility of the polymers, which in turn affects the morphology of the active layer and the charge carrier mobility. nih.gov

Enhancing Light Absorption: To improve the harvesting of solar light, the bandgap of carbazole-based polymers can be reduced by creating donor-acceptor copolymers. This strategy has led to the development of materials that absorb a broader range of the solar spectrum, thereby increasing the short-circuit current (Jsc). For instance, copolymers of 2,7-carbazole with electron-accepting units have achieved power conversion efficiencies (PCE) of up to 6%. rsc.org A well-known example is PCDTBT, a polymer semiconductor derived from 2,7-dibromocarbazole, which has been used in polymer solar cells with notable efficiency. ossila.comrsc.org

Research has shown that optimizing the molecular weight of these polymers and the donor-acceptor blend ratio significantly impacts device performance. For one poly(2,7-carbazole) derivative, the best performance was achieved with a number-average molecular weight (Mn) around 20 kDa. rsc.org By optimizing the active layer thickness and blend ratio with fullerene acceptors, PCEs of up to 4.6% have been reported. rsc.org

Application in Organic Field-Effect Transistors (OFETs)

The same properties that make 2,7-dibromocarbazole derivatives promising for photovoltaics also lend themselves to applications in Organic Field-Effect Transistors (OFETs). The carbazole core provides good chemical stability and electron-donating characteristics, which are desirable for the semiconductor channel material in an OFET. ossila.com

The vinyl group in this compound allows for its incorporation into polymeric structures that form the active layer in OFETs. The performance of these OFETs is highly dependent on the molecular ordering and morphology of the polymer film. The ability to modify the 9-position of the carbazole allows for the attachment of various side chains, which can be used to control the polymer's solubility and self-assembly properties, thereby optimizing the charge transport pathways.

Broader Optoelectronic and Electrochemical Device Applications

The versatility of carbazole-based materials derived from precursors like this compound extends beyond solar cells and transistors into a wider array of optoelectronic and electrochemical devices.

Exploration in Sensors and Supercapacitors

Carbazole-based polymers have been explored for their potential in chemical sensors and energy storage devices like supercapacitors. researchgate.netmdpi.com The π-conjugated backbone of these polymers can interact with various analytes, leading to changes in their optical or electrical properties, which forms the basis for sensing applications.

In the context of energy storage, the redox activity of the carbazole moiety is a key feature. The reversible oxidation and reduction of the carbazole unit allow for the storage of charge. Polymers derived from carbazole can be used as electrode materials in supercapacitors, where their high surface area and conductivity contribute to high specific capacitance and power density. researchgate.netmdpi.com

Contributions to Photo/Electrocatalytic Systems

The electron-rich nature of the carbazole nucleus makes it a suitable scaffold for designing organic photocatalysts. researchgate.netmdpi.com Carbazole-based systems can be engineered to absorb visible light and initiate photochemical reactions. For example, a carbazole-based photocatalyst incorporating a dicyanovinyl acceptor has been shown to have a superior redox potential and has been used for the synthesis of indolyl diarylmethanes and 2-substituted benzimidazoles under visible light. rsc.org This process operates through an oxidative quenching cycle, avoiding the need for metal catalysts or external oxidants. rsc.org

Furthermore, nitrogen-doped carbon materials, which can be derived from the carbonization of carbazole-based polymers, are known to have high electrocatalytic activity. researchgate.netmdpi.com This opens up possibilities for using materials derived from this compound in applications such as fuel cells and electrocatalytic water splitting.

Structure Function Relationships and Electronic Properties

Influence of 2,7-Dibromo Substitution on Electronic Structure and Reactivity

The strategic placement of bromine atoms at the 2 and 7 positions of the carbazole (B46965) ring profoundly influences the molecule's electronic landscape and subsequent reactivity. This disubstitution pattern is a key determinant of the material's performance in electronic devices.

Analysis of Electron-Donating Characteristics

Carbazole itself is recognized as an electron-rich heterocyclic compound, a characteristic that underpins its use in optoelectronic applications. researchgate.net The nitrogen atom within the pyrrole (B145914) ring possesses a lone pair of electrons that can be delocalized into the aromatic system, making the carbazole moiety a good electron donor. researchgate.netnankai.edu.cn This inherent electron-donating ability is crucial for processes like hole transport in organic light-emitting diodes (OLEDs) and charge separation in organic photovoltaics (OPVs). researchgate.netossila.com

Impact on Frontier Molecular Orbital (HOMO-LUMO) Energy Levels

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the optoelectronic properties of a molecule. ossila.com The energy levels of these orbitals dictate a material's ability to donate or accept electrons, its charge transport characteristics, and its absorption and emission properties. ossila.com

The 2,7-dibromo substitution plays a significant role in tuning the HOMO and LUMO energy levels of the carbazole unit. Theoretical calculations and experimental data from cyclic voltammetry are often employed to determine these energy levels. epstem.net The presence of the electron-withdrawing bromine atoms generally leads to a stabilization (lowering) of both the HOMO and LUMO energy levels compared to unsubstituted carbazole.

Role of the 9-Vinyl Group in Polymerization and Conjugated System Formation

The vinyl group attached to the nitrogen atom of the carbazole ring at the 9-position is a key functional handle that enables the transformation of the monomeric unit into polymeric structures with extended conjugated systems.

Facilitation of Polymerization and Polymer Backbone Design

The vinyl group (ethenyl group) is a readily polymerizable functional group. wikipedia.org Its presence allows 2,7-Dibromo-9-vinyl-9H-carbazole to act as a monomer in various polymerization reactions, such as free radical polymerization, cationic polymerization, and atom transfer radical polymerization (ATRP). mdpi.comrsc.org This versatility in polymerization methods provides a pathway to create a wide range of poly(vinylcarbazole) (PVK) derivatives. mdpi.com

The polymerization of N-vinylcarbazole (NVK) and its derivatives leads to the formation of polymers where the carbazole units are pendant groups attached to a saturated polymer backbone. wikipedia.orgmdpi.com This architecture allows for the design of polymers with specific properties. The dibromo functionality on the carbazole ring remains available for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of more complex and functional polymeric materials. researchgate.netossila.com

Modulation of Charge Transport and Mobility (Hole and Electron)

Polymers derived from this compound are expected to exhibit interesting charge transport properties. Carbazole-based polymers are well-known for their hole-transporting capabilities. researchgate.netelsevierpure.com The charge transport in these materials occurs through a hopping mechanism between the pendant carbazole units.

The electronic properties of the carbazole moiety, as modulated by the 2,7-dibromo substitution, directly impact the charge transport characteristics of the resulting polymer. The HOMO energy level, which is influenced by the dibromo substitution, is a key parameter for hole injection and transport. ossila.com By tuning the HOMO level, it is possible to optimize the alignment with the work function of the anode material in an OLED, leading to improved device efficiency.

While carbazole-based materials are predominantly known as hole transporters, the introduction of electron-withdrawing groups can influence their electron-transporting properties. To create materials with ambipolar or n-type (electron-transporting) characteristics, it is often necessary to incorporate strong electron-accepting units into the polymer structure. mdpi.com The this compound monomer can serve as a building block in copolymers where it is combined with electron-accepting comonomers. This approach allows for the design of polymers with tailored charge transport properties for a variety of applications, including ambipolar transistors and n-type materials for organic solar cells. nih.gov

Molecular Design Principles for Tailored Optoelectronic Performance

The unique combination of functionalities in this compound provides a versatile platform for the rational design of organic materials with specific optoelectronic properties. The key design principles revolve around the strategic manipulation of its constituent parts: the carbazole core, the dibromo substituents, and the vinyl group.

By modifying the substituents at the 2 and 7 positions, for example, by replacing the bromine atoms with other functional groups through cross-coupling reactions, it is possible to fine-tune the HOMO and LUMO energy levels, the bandgap, and the charge transport characteristics of the resulting materials. researchgate.netossila.com This approach allows for the creation of a library of materials with a wide range of electronic properties.

The vinyl group enables the incorporation of these tailored carbazole units into various polymer architectures. Copolymers can be designed where the 2,7-disubstituted carbazole monomer is combined with other monomers possessing complementary electronic properties. For instance, copolymerization with electron-accepting monomers can lead to materials with improved electron transport or ambipolar behavior. nih.gov This "donor-acceptor" approach is a powerful strategy for designing low bandgap polymers for organic solar cell applications. nih.gov

In essence, this compound serves as a highly adaptable building block. The ability to independently modify the electronic properties of the carbazole core and to control the polymerization process provides a powerful toolkit for chemists and materials scientists to develop next-generation organic electronic materials with precisely tailored performance characteristics for applications in OLEDs, OPVs, and other electronic devices.

Engineering of Fluorescence and Electroluminescence Properties

Poly(9-vinylcarbazole) (PVK), the polymer derived from the parent 9-vinylcarbazole (B74595) monomer, is a widely recognized p-type semiconducting polymer known for its hole-transporting capabilities and blue light emission. ossila.com Luminescence in PVK is understood to occur through the radiative decay of a Frenkel exciton, with its emission spectrum covering the blue region of visible light. ossila.com

The introduction of dibromo-substituents onto the carbazole ring, as in this compound, provides a powerful tool for engineering the fluorescence and electroluminescence properties. These heavy bromine atoms can influence the photophysical properties through the heavy-atom effect, which can enhance intersystem crossing from the singlet excited state to the triplet state. This is a key strategy in designing host materials for phosphorescent organic light-emitting diodes (PhOLEDs), where triplet excitons are harvested to achieve high quantum efficiencies.

Furthermore, the bromo-positions serve as reactive handles for synthesizing copolymers. By combining the 2,7-dibromo-carbazole unit with other aromatic monomers, it is possible to create materials with tailored emission colors. For example, white-light emitting devices have been fabricated by doping a PVK host layer with various fluorescent dyes. ossila.com Similarly, copolymers can be designed to exhibit specific emission characteristics for use in full-color displays and solid-state lighting.

Strategies for Tuning Band Gaps in Polymeric Derivatives

The band gap of a semiconductor is a critical parameter that determines its absorption and emission properties and its suitability for specific electronic devices. For polymers derived from this compound, several strategies exist to tune the electronic band gap.

Another approach involves the formation of nanoheterostructures . For instance, combining PVK with materials like graphene can create a composite with a desirably tuned band gap. biointerfaceresearch.com First-principles calculations on a PVK/graphene nanoheterostructure predicted a band gap of 1.687 eV, a value that is highly promising for photovoltaic applications. biointerfaceresearch.com

Finally, the linkage position on the carbazole ring can be varied. Synthesizing copolymers with alternating 2,7- and 3,6-linked carbazole units results in a polymer with a wide band gap of 3.2 eV and a narrow emission band. ossila.com This demonstrates that controlling the polymer backbone's regiochemistry is a viable method for band gap engineering.

| Copolymer System | Band Gap (eV) | Strategy | Reference |

|---|---|---|---|

| Poly[(9,9-dioctylfluorenyl-2,7-diyl)-alt-(9-(2-ethylhexyl)-carbazole-3,6-diyl)] (PF8Cz) | 3.06 | Copolymerization (Fluorene-Carbazole) | ossila.com |

| Alternating 2,7- and 3,6-linked Carbazole Copolymer | 3.2 | Regiochemistry Control | ossila.com |

| PVK/Graphene Nanoheterostructure | 1.687 | Heterostructure Formation | biointerfaceresearch.com |

Impact of Molecular Packing and Film Morphology on Device Performance

Understanding π-π Stacking Interactions

Carbazole derivatives are planar, aromatic molecules that tend to arrange themselves in the solid state through π-π stacking interactions. rsc.orgnih.gov These non-covalent interactions arise from the overlap of π-orbitals between adjacent carbazole units. The strength and geometry of this stacking directly impact charge carrier mobility, as charges can "hop" between neighboring molecules.

In the crystal structure of a related compound, 2,7-dibromo-9-octyl-9H-carbazole, the carbazole moieties engage in offset π–π interactions, with the alkyl chains forming a segregated bilayer that isolates rows of the aromatic units. nih.gov This offset packing is a common motif in carbazole systems. nih.gov The degree of π-orbital overlap, and thus the efficiency of charge transport, is sensitive to the distance and relative orientation between the stacked molecules. Strong intermolecular π-π stacking in thin films is indicated by a broadened and red-shifted light absorption spectrum compared to the material in solution. nih.gov The consideration of interactions between electron-rich and electron-deficient compounds in crystals can also be influenced by quadrupole-quadrupole interactions. rsc.org

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Crystal System | Monoclinic | Defines the unit cell geometry influencing molecular arrangement. | nih.gov |

| Space Group | P21/c | ||

| Smallest Centroid-to-Centroid Distance | 4.2822 (11) Å | Indicates the separation between stacked carbazole units. | nih.gov |

| C—H⋯π Interactions | 2.96 Å and 2.99 Å | Shows additional stabilizing interactions between molecules. | nih.gov |

Control of Supramolecular Assembly and Thin Film Homogeneity

Achieving a uniform, homogeneous thin film is critical for fabricating efficient and reliable organic electronic devices. Defects such as pinholes or a rough surface can lead to short circuits and inefficient charge injection or extraction. Spin-coating is a common and favored technique for producing uniform polymer films from solution. mdpi.com

The final morphology of the film depends on various factors, including the solvent, solution concentration, spin speed, and the chemical structure of the polymer itself. mdpi.com For carbazole-based polymers, the substituent at the 9-position plays a key role in controlling solubility and molecular packing. ossila.comnih.gov The vinyl group in this compound is polymerized to form the polymer backbone, while modifications to this structure or copolymerization with monomers bearing bulky or flexible side chains can be used to manage intermolecular interactions and prevent excessive aggregation, thereby improving film quality.

Furthermore, surface modification techniques, such as the use of self-assembled monolayers (SAMs) on electrode surfaces, can be employed to control the subsequent growth and morphology of the active polymer layer. mdpi.com By carefully controlling the deposition process and the polymer's chemical design, it is possible to produce smooth, homogeneous films with the optimal supramolecular organization required for high-performance devices. scispace.comnsf.gov

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure and properties of organic molecules like "2,7-Dibromo-9-vinyl-9H-carbazole". scirp.org DFT calculations, particularly with hybrid functionals such as B3LYP, offer a good balance between computational cost and accuracy for predicting molecular geometries, electronic energies, and other properties. scirp.org

DFT calculations are instrumental in determining the electronic structure of "this compound", primarily through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these orbitals are critical in determining the material's charge injection and transport properties, as well as its behavior in electronic devices.

The HOMO level corresponds to the energy required to remove an electron from the molecule (ionization potential) and is associated with its electron-donating ability (hole transport). Conversely, the LUMO level relates to the energy released when an electron is added (electron affinity) and is linked to its electron-accepting ability (electron transport). The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, provides an estimate of the molecule's electronic band gap and its intrinsic stability.

For carbazole (B46965) derivatives, the HOMO is typically localized on the electron-rich carbazole core, while the distribution of the LUMO can be influenced by the nature and position of substituents. In "this compound", the bromine atoms at the 2 and 7 positions and the vinyl group at the 9-position will modulate these energy levels. The electron-withdrawing nature of the bromine atoms is expected to lower both the HOMO and LUMO energy levels, potentially increasing the molecule's oxidative stability. The vinyl group, being a π-conjugated system, can also influence the electronic structure.

Table 1: Illustrative Frontier Orbital Energies of a Substituted Carbazole Derivative (Calculated using DFT)

| Property | Energy (eV) |

| HOMO | -5.78 |

| LUMO | -2.23 |

| HOMO-LUMO Gap | 3.55 |

Note: The data in this table is illustrative and based on typical values for substituted carbazoles. It does not represent experimentally or computationally confirmed values for this compound.

DFT calculations also allow for the visualization and analysis of the electron density distribution within the "this compound" molecule. This analysis helps in identifying the regions of high and low electron density, which are indicative of the molecule's reactive sites and intermolecular interaction patterns. The molecular electrostatic potential (MEP) map is a particularly useful tool for this purpose, where different colors represent varying electrostatic potentials on the molecule's surface.

Furthermore, the analysis of the frontier molecular orbitals reveals the spatial distribution of the HOMO and LUMO. In many carbazole-based materials, the HOMO is delocalized over the carbazole ring system, facilitating hole transport. The LUMO distribution can be more varied depending on the substituents. The presence of bromine atoms in "this compound" would likely lead to some localization of electron density on these electronegative atoms. Understanding these localized electronic states is crucial for predicting charge trapping and transport pathways within a material.

Photophysical Property Simulations

The simulation of photophysical properties provides insights into how "this compound" interacts with light, which is fundamental for its application in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating the excited-state properties of molecules. youtube.com By performing TD-DFT calculations, one can predict the vertical excitation energies, which correspond to the absorption of light, and the subsequent emission energies, which relate to fluorescence or phosphorescence. These calculated energies can be directly correlated with the experimental UV-Vis absorption and photoluminescence spectra.

The calculations provide information on the nature of the electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between different moieties. For "this compound", TD-DFT can predict the absorption and emission wavelengths, as well as the oscillator strengths of these transitions, which determine their intensity. Studies on similar carbazole derivatives have demonstrated that TD-DFT can accurately reproduce experimental optical spectra. iaamonline.org

Table 2: Illustrative Calculated Photophysical Properties of a Substituted Carbazole Derivative (Calculated using TD-DFT)

| Property | Value |

| Maximum Absorption Wavelength (λabs) | 350 nm |

| Maximum Emission Wavelength (λem) | 420 nm |

| Oscillator Strength (f) | 0.85 |

Note: The data in this table is illustrative and based on typical values for substituted carbazoles. It does not represent experimentally or computationally confirmed values for this compound.

The optical properties of molecules can be significantly influenced by their environment, particularly the polarity of the solvent. Computational models like the Polarizable Continuum Model (PCM) can be combined with TD-DFT calculations to simulate these solvent effects. imist.maimist.ma PCM treats the solvent as a continuous dielectric medium that polarizes in response to the solute molecule's charge distribution. youtube.com

By performing TD-DFT/PCM calculations in different solvents, it is possible to predict the solvatochromic shifts (changes in absorption or emission wavelengths with solvent polarity). This is particularly important for understanding the behavior of "this compound" in solution-processed thin films, where the local environment can affect the device performance. For carbazole-based molecules with intramolecular charge transfer (ICT) character, a red-shift (shift to longer wavelengths) in the emission spectrum is often observed in more polar solvents. imist.maimist.ma

Charge Transport Dynamics Modeling

Understanding how charge carriers (electrons and holes) move through a material is essential for designing efficient electronic devices. Charge transport in organic semiconductors like "this compound" typically occurs via a hopping mechanism between adjacent molecules. Computational models can be used to simulate these charge transport dynamics.

For materials based on carbazole units, such as poly(9-vinylcarbazole) (PVK), the charge transport is often dominated by hole hopping between the carbazole moieties. ossila.com The efficiency of this process depends on two key parameters that can be estimated computationally: the reorganization energy and the electronic coupling (transfer integral) between adjacent molecules.

The reorganization energy represents the energy required to deform the molecule's geometry upon gaining or losing an electron. A lower reorganization energy generally leads to faster charge transport. The electronic coupling quantifies the strength of the electronic interaction between neighboring molecules, which is highly dependent on their relative orientation and distance.

While specific modeling of charge transport dynamics for crystalline or amorphous "this compound" is not available, studies on related systems like poly(2,7-carbazole) copolymers have utilized models such as the Gaussian Disorder Model (GDM) to analyze hopping transport. researchgate.net This model considers the energetic disorder arising from variations in the local environment, which can significantly impact charge carrier mobility. researchgate.net Computational chemistry can provide the necessary parameters for such models, helping to bridge the gap between molecular properties and macroscopic device performance.

Application of Marcus Electron Transfer Theory for Charge Mobility Prediction

The charge mobility of an organic semiconductor is a critical parameter determining its performance in devices. Marcus electron transfer theory is a cornerstone for theoretically predicting charge mobility in such materials. nih.govum.esacs.org This theory relates the rate of charge transfer between adjacent molecules to two key parameters: the electronic coupling (or transfer integral) between the molecules and the reorganization energy.

For this compound, the charge mobility (for both holes and electrons) would be assessed by first calculating these parameters using quantum chemical methods, such as Density Functional Theory (DFT). The reorganization energy has two components: an internal contribution related to the geometry relaxation of a single molecule upon gaining or losing a charge, and an external contribution from the polarization of the surrounding medium, which is often minor in crystalline solids. The electronic coupling is determined by the orbital overlap between neighboring molecules in the crystal lattice.

Once these parameters are computed, the charge transfer rate can be calculated. Subsequently, the charge mobility is determined by considering the possible charge hopping pathways within the material's crystal structure. It is important to note that theoretical studies on other carbazole derivatives have successfully employed Marcus theory to elucidate their charge transport properties. researchgate.net

Simulation of Hole and Electron Transport Pathways

The simulation of hole and electron transport pathways provides a microscopic understanding of how charge carriers move through the material. These simulations are typically based on the charge transfer rates calculated using Marcus theory for all neighboring pairs of molecules in the crystal structure.

For this compound, once the crystal structure is known or has been predicted, a computational model of the bulk material can be constructed. By calculating the electronic coupling for all unique nearest-neighbor pairs, a map of the most favorable charge hopping pathways can be generated. For instance, carbazole derivatives are generally known to be good hole-transporting materials. mdpi.commdpi.com Theoretical calculations for similar molecules have shown that charge transport can be one-dimensional, two-dimensional, or three-dimensional depending on the molecular packing and the strength of the electronic couplings in different directions. The presence of the vinyl group and the bromine atoms would significantly influence the electronic structure and, consequently, the preferred pathways for both holes and electrons.

Conformational Analysis and Intermolecular Interaction Studies

The arrangement of molecules in the solid state is fundamental to the material's electronic properties. Conformational analysis and the study of intermolecular interactions are key to predicting and understanding this arrangement.

Prediction of Molecular Packing Motifs in Condensed Phases

The way in which molecules of this compound pack in a crystal would be dictated by a delicate balance of various intermolecular forces. Computational methods, particularly those based on DFT with dispersion corrections, can be used to predict the most stable crystal packing motifs.

Based on studies of similar carbazole derivatives, such as 2,7-dibromo-9-octyl-9H-carbazole, it is anticipated that π-π stacking interactions between the carbazole cores would be a dominant feature of the molecular packing. nih.govnih.gov The vinyl group, being relatively small, may allow for more compact packing arrangements compared to the long alkyl chains in other derivatives. The predicted packing would likely involve offset or herringbone arrangements of the carbazole units to minimize steric hindrance and optimize electrostatic and van der Waals interactions.

Characterization of Non-Covalent Interactions (e.g., Halogen-Halogen Interactions, C-H···π Interactions)

Non-covalent interactions play a crucial role in determining the supramolecular architecture of organic crystals. nih.govmdpi.com For this compound, several types of non-covalent interactions are expected to be significant.

Halogen-Halogen Interactions: The bromine atoms at the 2 and 7 positions are likely to participate in halogen bonding. This is a directional interaction where a region of positive electrostatic potential on one halogen atom (the σ-hole) interacts with a negative region on another atom. acs.orgmdpi.com In the crystal structure of 2,7-dibromo-9-octyl-9H-carbazole, short Br···Br contacts have been observed, indicating the presence of such interactions. nih.govnih.govbohrium.com

The interplay of these and other weaker interactions would ultimately define the three-dimensional structure and, by extension, the electronic properties of solid-state this compound. Detailed computational analysis using tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots would be necessary to quantify the strength and nature of these interactions.

Experimental Characterization Techniques for Functional Studies

Spectroscopic Characterization for Optoelectronic Analysis

Spectroscopic techniques are fundamental in determining the electronic transitions and structural integrity of optoelectronic materials.

UV-Visible Absorption and Photoluminescence Spectroscopy

UV-Visible absorption and photoluminescence (PL) spectroscopy are primary tools for investigating the electronic energy levels of conjugated organic molecules. The absorption spectrum reveals the energies required to excite electrons from the ground state to higher energy states, providing information about the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap. PL spectroscopy, on the other hand, characterizes the emissive properties of the material as excited electrons relax to the ground state, which is crucial for applications in organic light-emitting diodes (OLEDs).

For 2,7-disubstituted carbazole (B46965) derivatives, the position of the absorption and emission maxima is sensitive to the nature of the substituents. The vinyl group at the 9-position and the bromine atoms at the 2- and 7-positions will influence the extent of π-conjugation and the intramolecular charge transfer character. However, specific experimental UV-Vis and PL spectra for 2,7-Dibromo-9-vinyl-9H-carbazole are not readily found in current scientific literature.

Advanced NMR and Mass Spectrometry for Structural Confirmation

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming the chemical structure of a newly synthesized compound.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to verify the successful synthesis and purity of this compound. The ¹H NMR spectrum would confirm the presence of the vinyl protons and the specific substitution pattern on the carbazole ring. While ¹H NMR data for the precursor, 2,7-dibromo-9H-carbazole, is available, specific experimental spectra for the vinylated derivative are not reported in detail in accessible literature.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition and molecular weight of the target compound. Predicted mass spectrometry data for this compound is available in chemical databases.

| Technique | Purpose | Expected Information for this compound |

| ¹H NMR | Structural verification | Signals corresponding to the vinyl group and the aromatic protons on the dibrominated carbazole core. |

| ¹³C NMR | Structural verification | Resonances for all unique carbon atoms, including the vinyl carbons and the substituted aromatic carbons. |

| HRMS | Molecular Formula Confirmation | Precise mass-to-charge ratio confirming the elemental composition C₁₄H₉Br₂N. |

Electrochemical Methods for Redox Behavior Analysis

Electrochemical methods are key to determining the ionization potential and electron affinity of a material, which are critical parameters for charge injection in electronic devices.

Cyclic Voltammetry for Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is the standard technique used to measure the oxidation and reduction potentials of a molecule. From these potentials, the HOMO and LUMO energy levels can be estimated. Carbazole derivatives are known to be good hole-transporting materials, which corresponds to a relatively low oxidation potential. The presence of electron-withdrawing bromine atoms at the 2,7-positions would be expected to influence these values. A review of carbazole electrochemistry indicates that N-vinylcarbazole has an oxidation potential of 1.2 V vs. SCE. However, specific experimental CV data for this compound is not documented in the searched literature.

Charge Transport Measurements

The ability of a material to transport charge carriers (holes and electrons) is a defining characteristic for its use in electronic devices.

Time-of-Flight (TOF) Photocurrent Measurements for Carrier Mobility

The Time-of-Flight (TOF) technique is a direct method for measuring the charge carrier mobility of a material. In a TOF experiment, a thin film of the material is sandwiched between two electrodes, and a short pulse of light generates charge carriers near one electrode. Under an applied electric field, these carriers drift across the film, and the time taken to reach the opposite electrode (the transit time) is measured. The mobility can then be calculated from the transit time, the film thickness, and the applied field.

Poly(N-vinylcarbazole) (PVK), a polymer made from a related monomer, is a well-studied hole-transporting material. However, no TOF measurement data for the specific monomer this compound has been found in the available literature.

Space-Charge-Limited Current (SCLC) Mobility Determination

The charge carrier mobility of materials derived from this compound is a critical parameter for assessing their potential in electronic devices. The Space-Charge-Limited Current (SCLC) method is a widely used technique to determine the charge carrier mobility in organic semiconductors. This measurement is typically performed on a device with a simple sandwich structure (e.g., ITO/PEDOT:PSS/Organic Semiconductor/Au), where the current-voltage (J-V) characteristics are analyzed.

In the SCLC regime, the current density (J) is proportional to the square of the applied voltage (V), as described by the Mott-Gurney law:

J = (9/8) * ε₀ * εᵣ * µ * (V²/d³)

where:

ε₀ is the permittivity of free space

εᵣ is the dielectric constant of the material

µ is the charge carrier mobility

d is the thickness of the active layer

By plotting J¹ᐟ² versus V, a linear relationship is expected in the SCLC region, and the mobility (µ) can be extracted from the slope of this line. Research on various carbazole-based hole transport molecules has demonstrated the utility of this technique. For instance, derivatives of 2,7-dibromocarbazole have been synthesized and characterized, showing hole mobilities that are essential for their application in devices like perovskite solar cells. theses.fr While specific SCLC mobility data for pristine this compound is not extensively documented in literature, studies on closely related poly(2,7-carbazole) derivatives provide insight into the expected charge transport properties.

Morphological and Thin Film Characterization

The performance of optoelectronic devices is profoundly influenced by the morphology and structure of the semiconductor thin film. For materials like this compound and its polymeric derivatives, controlling the film's surface topography, roughness, and crystalline nature is paramount for achieving efficient charge transport and device operation. ossila.com

Atomic Force Microscopy (AFM) for Surface Topography and Roughness

Atomic Force Microscopy (AFM) is an indispensable tool for visualizing the surface of thin films at the nanoscale. It provides quantitative data on surface topography and root-mean-square (RMS) roughness, which are critical factors affecting the interface quality in multilayer devices. A smooth and uniform active layer is generally desirable to ensure good contact with adjacent layers and to prevent short circuits.

X-ray Diffraction (XRD) for Crystalline Structure and Orientation

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to investigate the crystalline properties of materials. In the study of organic semiconductors, XRD provides crucial information about the molecular packing, the degree of crystallinity, and the orientation of the molecules within a thin film. These structural features are directly linked to the charge transport efficiency.

For carbazole-based materials, XRD patterns can reveal the presence of ordered packing structures, such as π-π stacking, which facilitates intermolecular charge hopping. For example, a detailed crystallographic study of 2,7-Dibromo-9-octyl-9H-carbazole, a closely related compound, was performed using single-crystal XRD. The analysis revealed a monoclinic crystal system and provided precise lattice parameters. nih.govnih.gov The study showed that the carbazole units engage in offset π–π interactions with a centroid-to-centroid distance of 4.2822 Å. nih.govnih.gov This type of detailed structural information is vital for understanding structure-property relationships and for designing new materials with improved performance.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₀H₂₃Br₂N |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 20.7256 (4) |

| b (Å) | 4.6578 (1) |

| c (Å) | 19.7236 (4) |

| β (°) | 95.945 (1) |

| Volume (ų) | 1893.79 (7) |

| Smallest Centroid-to-Centroid Distance (Å) | 4.2822 (11) |

Device Performance Evaluation

The ultimate test for a semiconductor material like this compound is its performance when incorporated into an electronic device. For applications in solar energy conversion, the key metrics are the Power Conversion Efficiency (PCE) and the External Quantum Efficiency (EQE).

Power Conversion Efficiency (PCE) Measurements in Photovoltaic Cells

Power Conversion Efficiency (PCE) is the primary figure of merit for a photovoltaic cell, representing the percentage of power from incident sunlight that is converted into usable electrical power. It is calculated from the J-V curve under standard illumination (e.g., AM1.5G, 100 mW/cm²) using the formula:

PCE = (Vₒ꜀ * Jₛ꜀ * FF) / Pᵢₙ

where:

Vₒ꜀ is the open-circuit voltage

Jₛ꜀ is the short-circuit current density

FF is the fill factor

Pᵢₙ is the incident light power density

Polymers derived from 2,7-dibromocarbazole, such as the well-known donor polymer PCDTBT, have been extensively studied in organic solar cells. By optimizing device architecture, blend morphology, and layer thicknesses, significant efficiencies have been achieved.

| Acceptor Material | Vₒ꜀ (V) | Jₛ꜀ (mA/cm²) | FF | PCE (%) |

|---|---|---|---|---|

| rsc.orgPCBM | - | - | - | 4.35 |

| researchgate.netPCBM | - | - | - | 4.60 |

| PNDI-T10 | 0.84 | 13.2 | 0.68 | 7.60 |

| Ternary (PNDI-T10 + PBDTTS-FTAZ) | 0.84 | 14.5 | 0.74 | 9.00 |

External Quantum Efficiency (EQE) Analysis

External Quantum Efficiency (EQE), also known as Incident Photon-to-Current Conversion Efficiency (IPCE), measures the ratio of the number of charge carriers collected by the solar cell to the number of photons of a given energy incident on the device. An EQE spectrum plots this efficiency as a function of wavelength.

Assessment of Device Lifetime and Operational Stability

The long-term operational stability and lifetime of devices are critical parameters for the practical application of any new electronic material. For devices incorporating this compound, typically as a monomer for a host or transport layer, rigorous testing is required to understand its degradation mechanisms and predict its performance over time. While specific, detailed stability studies for devices based exclusively on this compound are not extensively documented in publicly available literature, the assessment methodologies follow well-established protocols for analogous carbazole-based materials used in Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).

The evaluation of device lifetime involves subjecting the device to continuous operation or accelerated aging conditions while monitoring key performance metrics. These tests are designed to identify intrinsic degradation pathways of the material and extrinsic failure modes related to the device architecture and environmental factors.

Methodologies for Stability Assessment:

For OLEDs, the primary method for assessing operational stability is the continuous constant-current stress test . In this procedure, a device is driven at a constant current density, often corresponding to a high initial luminance (e.g., 100, 1000, or 10,000 cd/m²), and the decay in its luminance is recorded over time. The key metrics derived from this test are the LT90, LT70, and LT50 values, which represent the time it takes for the luminance to drop to 90%, 70%, and 50% of its initial value, respectively. mdpi.com Concurrently, the driving voltage is monitored, as a significant increase in voltage to maintain the constant current indicates device degradation, such as increased series resistance or the formation of charge traps.

For Perovskite Solar Cells, stability is typically evaluated under several conditions:

Continuous Illumination: Devices are held at their maximum power point (MPP) under simulated solar illumination (e.g., AM 1.5G at 100 mW/cm²) for extended periods. mdpi.comossila.com The power conversion efficiency (PCE) is monitored over hundreds or thousands of hours. mdpi.comossila.com

Thermal Stability: Devices are stored at elevated temperatures (e.g., 85 °C) in a dark, inert environment to assess the intrinsic thermal stability of the material and interfaces. mdpi.com

Humidity and Environmental Stability: Devices are exposed to controlled ambient conditions with specific relative humidity (RH) levels (e.g., 30-70% RH) to test their resilience against moisture, which is a primary degradation factor for perovskites. mdpi.comrsc.org

Degradation Mechanisms in Related Carbazole Systems:

Studies on related carbazole derivatives provide insight into potential degradation pathways. For host materials in blue OLEDs, a common failure mode is the dissociation of bonds within the molecule, particularly when the molecule is in an anionic state (has accepted an electron). ossila.comnih.govmdpi.com The presence of electrons can weaken covalent bonds, leading to irreversible chemical reactions that create exciton-quenching sites and charge traps, ultimately causing a drop in luminance. ossila.com The 2,7-linkage in carbazoles is generally considered to provide good chemical stability compared to other isomers. ossila.com

In the context of polymers, poly(N-vinylcarbazole) (PVK), which shares the vinyl linkage with the target compound, is known for its high thermal stability but can be susceptible to oxidation, which can impair its electronic properties. ossila.comsigmaaldrich.com Therefore, assessing the stability of devices using this compound would involve investigating its electrochemical stability and its resilience to oxidation under operational stress.

The following tables represent the type of data that would be collected from stability assessments of devices using materials analogous to this compound.

Table 1: Representative Operational Lifetime Data for an Analogous Carbazole-Based OLED This table is an illustrative example based on typical OLED testing procedures.

| Initial Luminance (cd/m²) | Constant Current Density (mA/cm²) | LT90 (hours) | LT70 (hours) | LT50 (hours) |

|---|---|---|---|---|

| 1,000 | 20 | ca. 23 | ca. 60 | ca. 110 |

Table 2: Representative Stability Data for an Analogous Carbazole-Based Perovskite Solar Cell This table is an illustrative example based on typical PSC testing procedures.

| Test Condition | Duration (hours) | Initial PCE (%) | Final PCE (%) | PCE Retention (%) |

|---|---|---|---|---|

| Continuous Illumination (AM 1.5G) | 1,000 | 19.2 | >15.3 | >80 |

| Ambient Air Storage (30% RH) | 1,200 | 22.2 | >18.9 | >85 |

These characterization techniques are fundamental to establishing the viability of this compound in commercial electronic applications. Future research focusing on the synthesis of polymers from this monomer followed by rigorous device fabrication and lifetime testing is necessary to fully elucidate its stability profile.

Future Research Directions and Emerging Trends

Design and Synthesis of Novel 2,7-Dibromo-9-vinyl-9H-carbazole Derivatives for Enhanced Performance

The functionalization of the this compound core is a primary avenue for tailoring its electronic and photophysical properties. magtech.com.cnijtrd.com Future synthetic efforts will likely focus on introducing a variety of electron-donating and electron-withdrawing groups at the bromine positions through cross-coupling reactions. This will allow for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing charge injection and transport in electronic devices. rsc.org